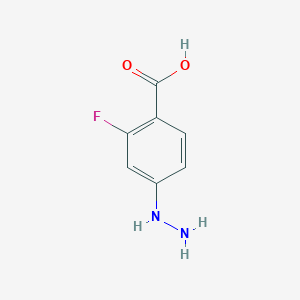

2-Fluoro-4-hydrazinylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

2-fluoro-4-hydrazinylbenzoic acid |

InChI |

InChI=1S/C7H7FN2O2/c8-6-3-4(10-9)1-2-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) |

InChI Key |

RFTKLXVGIDRDKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Hydrazinylbenzoic Acid

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile, rendering it highly reactive toward a variety of electrophilic partners. This reactivity is central to its utility in forming new carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental to the construction of many heterocyclic systems and other complex organic molecules.

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes, ketones for hydrazone formation)

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and widely utilized condensation reaction in organic synthesis. wikipedia.orglibretexts.org This reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. nih.govlibretexts.org The presence of a carboxylic acid group, as in 2-Fluoro-4-hydrazinylbenzoic acid, can influence the reaction rate. nih.gov

The general mechanism involves the initial attack of the nucleophilic nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of water to yield the hydrazone. unesp.br The reaction is often catalyzed by acid. researchgate.net

For instance, 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid can be converted to its hydrazide and subsequently reacted with various substituted aromatic benzaldehydes to form a series of (E)-N′-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives. nih.gov Similarly, 4-hydrazinobenzoic acid has been employed as a derivatizing agent for the analysis of aldehydes, where it reacts to form stable hydrazones that can be detected by various analytical techniques. unesp.brnih.gov The reaction rate can be influenced by the electronic nature of the carbonyl compound; for example, trifluoroacetone reacts faster than 2-butanone (B6335102) due to the electron-withdrawing effect of the fluorine atoms. nih.gov

Table 1: Examples of Hydrazone Formation Reactions

| Hydrazine Reactant | Carbonyl Reactant | Product | Reference(s) |

|---|---|---|---|

| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | Substituted aromatic benzaldehydes | (E)-N′-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazides | nih.gov |

| 4-hydrazinobenzoic acid | Low-molecular-weight aldehydes | HBA-aldehyde derivatives | unesp.brnih.gov |

| Phenylhydrazine | Reducing sugars | Osazones | wikipedia.org |

| Hydrazine | Aldehydes/Ketones | Hydrazones | libretexts.org |

Cyclization Reactions for the Formation of Heterocyclic Frameworks (e.g., pyrazoles, indazoles)

The hydrazinyl moiety of this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably pyrazoles and indazoles. These ring systems are prevalent in many biologically active molecules.

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can potentially lead to a mixture of two regioisomeric pyrazoles. conicet.gov.ar However, the use of fluorinated alcohols as solvents has been shown to significantly increase the regioselectivity of this reaction. conicet.gov.ar The Vilsmeier-Haack reaction, using reagents like phosphoryl trichloride (B1173362) in dimethylformamide, can be employed to synthesize 4-formylpyrazoles from hydrazones. chemmethod.com

Indazoles: Indazoles can be synthesized through various methods involving intramolecular cyclization. One common approach is the Fischer indole (B1671886) synthesis, which, under certain conditions with specific substrates, can unexpectedly yield indazoles. umn.edu A practical synthesis of indazoles involves the reaction of o-fluorobenzaldehydes with hydrazine. researchgate.net This method can sometimes be complicated by a competitive Wolff-Kishner reduction, but this can be mitigated by using O-methyloxime derivatives of the aldehydes. researchgate.net The synthesis of 2H-indazoles can be achieved through a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

Table 2: Examples of Heterocyclic Synthesis

| Starting Material(s) | Heterocyclic Product | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| 1,3-Diketone and Methylhydrazine | N-Methylpyrazoles | Fluorinated alcohols (e.g., TFE, HFIP) | conicet.gov.ar |

| Hydrazone and POCl3/DMF | 4-Formylpyrazole | Vilsmeier-Haack reaction | chemmethod.com |

| o-Fluorobenzaldehyde and Hydrazine | Indazole | - | researchgate.net |

| 2-Bromobenzaldehyde, Primary Amine, and Sodium Azide | 2H-Indazole | Copper catalyst | organic-chemistry.org |

| 2-Aminomethyl-phenylamines | 2-Substituted 2H-indazoles | N-N bond-forming oxidative cyclization | organic-chemistry.org |

Derivatization with Sulfur-Containing Reagents (e.g., N-sulfinyltrifluoromethanesulfonamide)

The reactivity of the hydrazinyl group extends to reactions with sulfur-containing electrophiles. While specific examples with this compound and N-sulfinyltrifluoromethanesulfonamide are not detailed in the provided context, the general reactivity of hydrazines suggests that such a reaction would lead to the formation of a sulfonyl hydrazide derivative. This derivatization can be a useful strategy for modifying the properties of the parent molecule or for introducing a new functional handle for further chemical transformations.

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is another key site for chemical modification. It can be readily converted into a variety of other functional groups, including esters, amides, acyl halides, and anhydrides, significantly expanding the synthetic utility of the parent compound.

Formation of Esters and Amides

Esters: Esterification of carboxylic acids is a fundamental transformation. For example, 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid can be esterified in the presence of concentrated sulfuric acid and methanol (B129727) under reflux conditions. nih.gov This classic Fischer esterification method is widely applicable.

Amides: Amide bond formation is a crucial reaction in organic and medicinal chemistry. luxembourg-bio.comumich.edu Carboxylic acids can be coupled with amines to form amides, often requiring an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com A variety of coupling reagents, such as carbodiimides (e.g., DCC), phosphonium (B103445) salts, and uronium salts, are commonly employed. umich.edunih.gov Highly active species like acid chlorides can also be used to form amides by reacting with amines. libretexts.org The synthesis of amides can also be achieved through the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. researchgate.net In the context of related structures, para-aminobenzoic acid has been converted to its ester and then to hydrazide derivatives, which were further acylated to form amides. nih.gov

Table 3: Ester and Amide Formation Reactions

| Starting Carboxylic Acid | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid | Methanol, H2SO4 (conc.) | Methyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoate | nih.gov |

| Carboxylic Acid | Amine, Coupling Reagent (e.g., DCC) | Amide | luxembourg-bio.comnih.gov |

| para-Aminobenzoic acid | Ethanol, H+; then N2H4; then Acylating agent | para-Aminobenzohydrazide derivatives | nih.gov |

| N-Fmoc-amino acids | Amines, Triphosgene | Peptides | nih.gov |

Conversion to Acyl Halides and Anhydrides

Acyl Halides: Carboxylic acids can be converted to the more reactive acyl halides, which are valuable intermediates for further transformations. libretexts.org Thionyl chloride (SOCl2) or oxalyl chloride are commonly used reagents for the synthesis of acyl chlorides from carboxylic acids. libretexts.org Similarly, phosphorus tribromide (PBr3) can be used to prepare acyl bromides. libretexts.org Perfluoroacyl fluorides can undergo halogen exchange with lithium halides to yield other acyl halides. rsc.org

Anhydrides: Acid anhydrides can be synthesized from the reaction of an acid chloride with a carboxylic acid. libretexts.org Another route involves the reaction of ketene (B1206846) with a carboxylic acid to form a mixed anhydride (B1165640), which can then undergo reactive distillation to produce a symmetrical anhydride. google.com For instance, trifluoroacetic anhydride (TFAA) can be produced from trifluoroacetic acid and ketene. google.com

Table 4: Acyl Halide and Anhydride Formation

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Carboxylic Acid | Thionyl chloride (SOCl2) or Oxalyl chloride | Acyl Chloride | libretexts.org |

| Carboxylic Acid | Phosphorus tribromide (PBr3) | Acyl Bromide | libretexts.org |

| Acid Chloride and Carboxylic Acid | - | Acid Anhydride | libretexts.org |

| Trifluoroacetic acid and Ketene | - | Trifluoroacetic anhydride (TFAA) | google.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic effects of its three substituents: the fluoro (-F), hydrazinyl (-NHNH₂), and carboxylic acid (-COOH) groups. These groups influence the rate of reaction and the regioselectivity of the substitution.

Directing Effects of Substituents for Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The existing substituents on the ring direct the incoming electrophile to specific positions. The directing influence of the groups on this compound is a result of the interplay between their inductive and resonance effects.

Hydrazinyl Group (-NHNH₂): This group is a powerful activating group. The nitrogen atom adjacent to the ring has a lone pair of electrons that it can donate into the benzene ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This strong resonance effect makes the hydrazinyl group an ortho, para-director.

Fluoro Group (-F): As a halogen, fluorine is an anomaly. It is an ortho, para-director, but it is also a deactivating group. leah4sci.com Its high electronegativity withdraws electron density from the ring inductively (deactivating effect). However, its lone pairs can be donated to the ring via resonance, which stabilizes the carbocation intermediate (sigma complex) when the attack is at the ortho or para position. leah4sci.com

Carboxylic Acid Group (-COOH): This group is a deactivating group and a meta-director. Both the carbonyl oxygen and the hydroxyl oxygen are electron-withdrawing, pulling electron density out of the ring through both inductive and resonance effects. This deactivation makes the ring less reactive to electrophiles and directs incoming groups to the meta position to avoid placing positive charge adjacent to the electron-withdrawing group in the resonance structures of the intermediate.

When all three groups are present on the benzene ring, the final regiochemical outcome of an electrophilic substitution is determined by the most powerful activating group. In the case of this compound, the strongly activating and ortho, para-directing hydrazinyl group at position 4 dominates. The fluoro group at position 2 and the carboxylic acid at position 1 also influence the substitution pattern. The positions ortho to the hydrazinyl group are positions 3 and 5. Both the fluoro and carboxylic acid groups also direct to these same positions (position 3 is ortho to -F and meta to -COOH; position 5 is para to -F and meta to -COOH). Therefore, electrophilic attack is strongly favored at positions 3 and 5.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Substitution Sites |

| -COOH | 1 | Deactivating | meta | 3, 5 |

| -F | 2 | Deactivating | ortho, para | 3, 5 |

| -NHNH₂ | 4 | Activating | ortho, para | 3, 5 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This reaction is favored when the ring is electron-deficient, a condition promoted by the presence of strong electron-withdrawing groups. eijas.comresearchgate.net

In this compound, the -F and -COOH groups are electron-withdrawing, which can make the ring susceptible to nucleophilic attack. The fluorine atom itself is an excellent leaving group in SNAr reactions. The generally accepted mechanism is a two-step addition-elimination process, where the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. eijas.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

While the hydrazinyl group is electron-donating and would typically disfavor SNAr, the combined electron-withdrawing effect of the carboxylic acid and the fluoro group, particularly at the carbon to which the fluorine is attached, makes substitution possible. Research on similar fluorinated aromatic compounds shows that the fluorine atom can be displaced by various nucleophiles under appropriate conditions. For instance, in related nitro-substituted fluorobenzoic acids, the fluorine atom is readily substituted.

Multi-Component Reactions Incorporating this compound as a Core Reagent

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants are combined in a single pot to form a complex product in an efficient and atom-economical manner. This compound is a valuable building block for MCRs due to its distinct functional groups—the hydrazinyl and carboxylic acid moieties—which can participate in a variety of cyclization and condensation reactions.

The hydrazinyl group is particularly versatile. It can act as a binucleophile, reacting with dicarbonyl compounds, β-ketoesters, or other electrophilic partners to form a wide range of heterocyclic structures. The carboxylic acid group can also participate in these reaction cascades, often undergoing intramolecular cyclization or condensation to complete the formation of a heterocyclic ring.

The primary application of this compound in MCRs is in the synthesis of complex heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science. mdpi.comutq.edu.iq The presence of the fluorine atom on the resulting heterocyclic core is often desirable as it can enhance the biological activity or modify the physicochemical properties of the molecule.

Examples of Potential Heterocyclic Products from MCRs

Based on the known reactivity of hydrazines and carboxylic acids, this compound can be expected to participate in various MCRs to yield diverse heterocyclic systems.

Table 2: Potential Multi-Component Reactions and Resulting Heterocycles

| MCR Type | Reactant Partners | Potential Heterocyclic Product | Significance |

| Pyrazole Synthesis | 1,3-Dicarbonyl compound | Substituted Pyrazole | Pyrazoles are common motifs in pharmaceuticals. |

| Pyridazinone Synthesis | β-Ketoester, Aldehyde | Substituted Pyridazinone | Pyridazinone cores are known to have cardiovascular and anti-inflammatory activities. |

| Triazine Synthesis | Amidines, Orthoesters | Substituted Triazine | Triazines are used in agrochemicals and as reactive dyes. |

| 1,3,4-Oxadiazole Synthesis | Orthoesters or Acid Chlorides (after conversion of -COOH to hydrazide) | Substituted 1,3,4-Oxadiazole | Oxadiazoles are stable heterocycles with a range of biological activities. researchgate.net |

These reactions typically proceed through a cascade of imine/enamine formation, nucleophilic attack, and subsequent intramolecular cyclization/dehydration steps to furnish the final heterocyclic product. The specific outcome can be tuned by the choice of reactants and reaction conditions. The use of this compound as the core reagent ensures the incorporation of the fluorinated benzoic acid fragment into the final complex molecule.

Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoro 4 Hydrazinylbenzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 2-Fluoro-4-hydrazinylbenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR is instrumental in identifying the number and types of hydrogen atoms in a molecule. For derivatives of this compound, such as hydrazones formed with various aldehydes, the ¹H NMR spectra exhibit characteristic signals. For instance, the protons of the aromatic ring typically appear as multiplets in the downfield region, while the hydrazone proton (-N=CH-) and the amino proton (-NH-) of the hydrazide moiety show distinct chemical shifts. In a study of 4-fluorobenzhydrazide (B1293378) derivatives, the signals for hydroxyl and imine protons were observed downfield from TMS. researchgate.net

¹³C NMR: Carbon-13 NMR provides insights into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton. In derivatives of this compound, the carbonyl carbon of the benzoic acid and the carbons of the aromatic ring can be readily identified. For example, in 4-fluorobenzoic acid, the carboxylic carbon appears at a characteristic downfield shift. rsc.org

¹⁵N NMR: While less common, Nitrogen-15 NMR can offer valuable information about the nitrogen atoms within the hydrazinyl group and any derived functionalities, such as hydrazones or amides. The chemical shifts of ¹⁵N are highly sensitive to the electronic environment, providing details on hybridization and bonding.

A representative dataset for a related compound, 4-fluorobenzaldehyde, shows the following NMR data:

¹H NMR (400 MHz, CDCl₃): δ 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H). rsc.org

¹³C NMR (101 MHz, CDCl₃): δ 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz). rsc.org

¹⁹F NMR (376 MHz, CDCl₃): δ -102.4. rsc.org

Detailed NMR data for various derivatives allows for the precise assignment of their chemical structures. For example, the synthesis of 4-fluoro-Nʹ-(substituted piperidines) benzohydrazides was confirmed using ¹H and ¹³C NMR. researchgate.net

Interactive Table: Representative NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 4-Fluorobenzaldehyde rsc.org | ¹H | CDCl₃ | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) |

| 4-Fluorobenzaldehyde rsc.org | ¹³C | CDCl₃ | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) |

| 4-Hydrazinylbenzoic acid chemicalbook.com | ¹H | DMSO-d₆ | 7.699, 7.49, 6.771 |

| 2-Fluorobenzoic acid chemicalbook.com | ¹H | - | Data available |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound and its derivatives. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and functional groups.

FT-IR Spectroscopy: In the FT-IR spectra of these compounds, characteristic absorption bands are observed. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears in the region of 1680-1710 cm⁻¹. The N-H stretching vibrations of the hydrazinyl group are observed in the 3200-3400 cm⁻¹ range. The C-F stretching vibration gives rise to a strong absorption band, usually between 1000 and 1400 cm⁻¹. For instance, in a study of 4-fluorobenzohydrazide derivatives, the structures were confirmed by FT-IR spectroscopy. researchgate.net The FT-IR spectrum of 4-hydrazinobenzoic acid hydrochloride has also been reported. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectra. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Studies on related aminofluorobenzoic acids have utilized both FT-IR and Raman spectroscopy for detailed vibrational analysis. nih.govnih.gov

Interactive Table: Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid (C=O) | Stretch | 1680-1710 | researchgate.net |

| Hydrazine (B178648) (N-H) | Stretch | 3200-3400 | researchgate.net |

| Aromatic C-H | Stretch | >3000 | ijtsrd.com |

| C-F | Stretch | 1000-1400 | nih.gov |

| Phenolic O-H | Stretch | ~3150 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For derivatives of this compound, HRMS is crucial for verifying their synthesis and purity. The exact mass of the molecular ion or a protonated/deprotonated species is compared with the calculated theoretical mass. For example, the molecular formula of 4-fluoro-Nʹ-(3,3-dimethyl-2,6-diptolylpiperidin-4-ylidene)benzohydrazide was confirmed by its exact mass. researchgate.net In another study, the analysis of HBA-aldehyde derivatives by LC-MS demonstrated the possibility of identifying each compound by its mass. unesp.br

Interactive Table: HRMS Data for a Related Compound

| Compound | Ion | Calculated m/z | Measured m/z | Reference |

| 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | [M + H]⁺ | - | 275.0848 | mdpi.com |

Electronic Absorption Spectroscopy (UV-Vis) and Investigations of Solvatochromic Behavior

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For derivatives of this compound, the aromatic ring and any conjugated systems, such as hydrazones, are the primary chromophores. The position and intensity of the absorption bands can be influenced by the substituents on the aromatic ring and the solvent in which the spectrum is measured.

Solvatochromism: The change in the position, and sometimes intensity, of the UV-Vis absorption bands with a change in the polarity of the solvent is known as solvatochromism. nih.gov This phenomenon can provide insights into the nature of the electronic ground and excited states of the molecule and its interactions with the solvent. Investigating the solvatochromic behavior of this compound derivatives can reveal information about their polarity and the differential solvation of their ground and excited states. nih.gov For instance, the solvatochromic behavior of certain dyes can be used to distinguish between structurally similar compounds. nih.gov

Single-Crystal X-ray Diffraction for Elucidation of Solid-State Molecular Structure and Conformation

For derivatives of this compound, single-crystal X-ray diffraction can confirm the stereochemistry of newly formed bonds, such as the E/Z configuration of a hydrazone. It can also elucidate the conformational preferences of the molecule in the solid state. For example, the crystal structure of 4-hydrazinobenzoic acid hydrochloride has been determined, revealing a complex three-dimensional framework held together by hydrogen bonds. researchgate.net Similarly, the crystal structure of a hydrazone derivative of 4-hydrazinobenzoic acid showed the presence of hydrogen bonds and π-interactions. researchgate.net

Interactive Table: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 4-hydrazinobenzoic acid hydrochloride researchgate.net | Triclinic | P-1 | a = 3.7176 Å, b = 5.9133 Å, c = 19.3631 Å, α = 87.841°, β = 88.924°, γ = 80.203° | researchgate.net |

| (E)-ethyl 4-(2-(thiofen-2-ylmethylene) hydrazinyl)benzoate researchgate.net | Monoclinic | P2₁/c | a = 8.846 Å, b = 20.734 Å, c = 7.583 Å, β = 95.743° | researchgate.net |

Computational and Theoretical Studies on 2 Fluoro 4 Hydrazinylbenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. For a molecule like 2-Fluoro-4-hydrazinylbenzoic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. nih.gov These calculations provide the most stable arrangement of the atoms in three-dimensional space by finding the minimum energy structure.

Beyond geometry, DFT is instrumental in calculating a range of electronic properties that are key to understanding the molecule's reactivity. These properties include the dipole moment and polarizability, which describe how the molecule's electron density is distributed and how it responds to an external electric field. nih.gov The electronic and structural properties derived from DFT can be correlated with various chemical activities. nih.gov For instance, in studies of related hydrazinobenzoic acid derivatives, DFT has been used to calculate electronic and structural features to understand their antioxidant activities. nih.gov Similarly, for other substituted benzoic acids, DFT calculations have been used to determine optimized geometry, dipole moment, polarizability, and other quantum chemical parameters. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Quantum Chemical Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule can be polarized more easily, indicating higher reactivity, as it requires less energy to move an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a larger gap implies greater stability. nih.gov

For derivatives of 4-hydrazinobenzoic acid, the HOMO-LUMO gap has been calculated to understand their antioxidant potential, with the idea that a smaller gap facilitates the transfer of electronic charges from donor to acceptor groups. nih.gov DFT calculations are the standard method for determining HOMO and LUMO energies. nih.gov These calculations can reveal how the electron density is distributed in these frontier orbitals, providing insights into which parts of the this compound molecule are most likely to participate in electron-donating or electron-accepting interactions. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. nih.gov |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. nih.gov A smaller gap often implies higher reactivity. nih.govresearchgate.net |

Simulation of Intermolecular Interactions (e.g., halogen bonding, hydrogen bonding)

The intermolecular interactions of this compound are critical for understanding its solid-state structure and how it interacts with other molecules. The presence of a fluorine atom, a carboxylic acid group, and a hydrazinyl group creates multiple possibilities for strong intermolecular forces.

Hydrogen bonding is expected to be a dominant interaction. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and an acceptor (the carbonyl oxygen). The hydrazinyl group also provides hydrogen bond donors (the N-H protons). In the solid state, it is common for carboxylic acids to form dimers through pairs of O-H⋯O hydrogen bonds. nih.govnih.gov Furthermore, the hydrazinyl group can participate in N-H⋯O or N-H⋯N hydrogen bonds, creating complex three-dimensional networks, as seen in the crystal structure of 4-hydrazinobenzoic acid hydrochloride. researchgate.net

Halogen bonding is another potential non-covalent interaction, where the fluorine atom can act as an electrophilic region (the halogen bond donor) and interact with a nucleophilic site on an adjacent molecule. While fluorine is the least polarizable halogen and thus forms the weakest halogen bonds, these interactions can still play a role in directing crystal packing. Computational simulations can map the electrostatic potential on the molecular surface to identify regions favorable for such interactions. Weak C-H⋯F interactions have also been observed in the crystal structures of related fluorinated benzoic acids. nih.gov

Conformational Analysis and Tautomerism Investigations

The structure of this compound is not rigid; it can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. The primary sources of conformational flexibility are the orientation of the carboxylic acid group and the hydrazinyl group relative to the benzene (B151609) ring.

Conformational analysis involves computationally exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For example, a study on 2-fluoro-4-hydroxybenzoic acid identified eight different conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com Similarly, for this compound, different orientations of the -COOH and -NHNH2 groups would lead to various conformers with distinct energies. Computational methods can determine the relative energies of these conformers, predicting which are most likely to be populated at a given temperature. stackexchange.com

Tautomerism is also a relevant consideration for the hydrazinyl group. The 2-hydrazinyl group can potentially exist in equilibrium between the amino form (R-NH-NH2) and the imino form (R-N=NH3). researchgate.net While studies on related systems like 2-hydrazino-3-phenylquinazolin-4(3H)-ones have shown a preference for the imino tautomer in solution, the tautomeric preference for this compound would need to be investigated computationally. researchgate.net Such studies would involve calculating the relative energies of the different tautomers to predict the predominant form under various conditions.

Computational Elucidation of Reaction Pathways and Transition States

While no specific reaction pathways involving this compound were found in the search results, computational methods are essential for studying its potential chemical transformations. For instance, hydrazinylbenzoic acids are known to react with aldehydes and ketones to form hydrazones. nih.gov

Computational chemistry can model such a reaction by:

Mapping the Reaction Coordinate: This involves calculating the energy of the system as the reactants (this compound and an aldehyde, for example) approach each other and transform into products (the corresponding hydrazone).

Identifying Transition States: The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. DFT calculations can determine the geometry and energy of the transition state.

Calculating Activation Energies: The difference in energy between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate.

By elucidating these reaction pathways and transition states, computational studies can provide a detailed, atomistic understanding of the reactivity of this compound and guide the design of new synthetic routes.

Applications of 2 Fluoro 4 Hydrazinylbenzoic Acid As a Building Block in Advanced Chemical Research

Rational Design and Synthesis of Functionalized Heterocyclic Compounds for Chemical Exploration

The structure of 2-Fluoro-4-hydrazinylbenzoic acid makes it an excellent precursor for the synthesis of various heterocyclic compounds. sci-hub.se The hydrazine (B178648) group (-NHNH2) is a potent nucleophile and readily reacts with compounds containing carbonyl groups, such as aldehydes and ketones, to form stable hydrazones. nih.govunesp.br This reactivity is fundamental to constructing larger, more complex molecular frameworks.

The general synthetic utility of hydrazine derivatives is well-documented. For instance, hydrazides can be reacted with carbon disulfide to form oxadiazole rings. researchgate.net Similarly, the condensation of hydrazines with dicarbonyl compounds or their equivalents is a classic method for preparing five- and six-membered heterocyclic systems like pyrazoles and pyridazines. nih.govnih.gov

In the context of this compound, the hydrazine moiety can be expected to undergo several key reactions:

Cyclization Reactions: The hydrazine group can react with β-ketoesters to form pyrazolones, or with diketones to yield pyridazines.

Formation of Fused Systems: The presence of the carboxylic acid group ortho to the fluorine atom and para to the hydrazine group opens pathways to fused heterocyclic systems. For example, intramolecular cyclization or reactions with bifunctional reagents could lead to the formation of quinazolinone or other bicyclic structures. Hydrazinobenzoic acid is a known building block for constructing triazoloquinazolines. sci-hub.se

Schiff Base Formation: Reaction with various aromatic aldehydes can produce Schiff bases, which are themselves versatile intermediates for synthesizing other heterocyclic rings like diazetidines or oxazolidinones. chemmethod.com

The rational design of these synthetic pathways allows chemists to systematically explore novel chemical space. By choosing appropriate reaction partners for this compound, a diverse library of functionalized heterocyclic compounds can be generated for further investigation.

| Reaction Type | Reagent | Resulting Heterocycle (Example) |

| Condensation/Cyclization | Aldehydes/Ketones | Hydrazones |

| Cyclization | β-Diketones | Pyrazoles |

| Cyclization | α,β-Unsaturated Ketones | Pyrazolines |

| Reaction with Isothiocyanates | Isothiocyanates | Thiosemicarbazides |

Development of Novel Fluorinated Molecular Scaffolds and their Derivatization

Fluorinated organic molecules are of significant interest in various fields of chemistry due to the unique properties conferred by the fluorine atom, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds. ossila.com These properties can influence a molecule's reactivity, conformation, and biological activity. ossila.comontosight.ai this compound serves as a valuable fluorinated building block for creating novel molecular scaffolds. ossila.com

The derivatization of the this compound scaffold can be achieved through reactions targeting its three functional groups:

Hydrazine Group: This is often the primary site for derivatization. It can be converted into hydrazones, amides, or used as a nucleophile in substitution reactions. nih.govnih.gov For example, it can be acylated to form hydrazides, which are precursors to other heterocycles like 1,3,4-oxadiazoles. researchgate.net

Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides. These transformations are useful for linking the scaffold to other molecules or for modifying its solubility and electronic properties. The related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, highlights how the carboxyl group can be modified. nih.gov

Aromatic Ring: The benzene (B151609) ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

The strategic derivatization of this fluorinated scaffold allows for the fine-tuning of molecular properties, which is a key aspect of modern chemical research. The use of hydrazine-containing reagents, such as 4-hydrazinobenzoic acid, as derivatizing agents for analytical purposes underscores the reliable reactivity of this functional group. nih.govunesp.brresearchgate.net

| Functional Group | Derivatization Reaction | Resulting Functional Group |

| Hydrazine (-NHNH2) | Reaction with Aldehyde/Ketone | Hydrazone (-N-N=CHR) |

| Hydrazine (-NHNH2) | Acylation (with Acid Chloride/Anhydride) | Hydrazide (-NH-NH-COR) |

| Carboxylic Acid (-COOH) | Esterification (with Alcohol) | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amidation (with Amine) | Amide (-CONHR) |

Role in Medicinal Chemistry Research for Lead Compound Generation and Scaffold Optimization

The structural motifs present in this compound are highly relevant to medicinal chemistry. Fluorinated compounds are widely used in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. ossila.comontosight.ai The hydrazine and hydrazide functionalities are also found in numerous biologically active molecules with a wide range of therapeutic properties, including antibacterial, antiviral, and anticancer effects. ontosight.ai

Derivatives of 4-hydrazinobenzoic acid have been investigated as potential anticancer agents. researchgate.netnih.gov In one study, a series of 4-hydrazinobenzoic acid derivatives demonstrated potent inhibitory effects against HCT-116 and MCF-7 cancer cell lines, with some compounds inducing apoptosis. nih.gov The general class of hydrazinobenzoic acids serves as a cornerstone for structural modifications to develop future anticancer agents. researchgate.netnih.gov

This compound is a valuable starting material for generating lead compounds and for scaffold optimization for several reasons:

Bioisosteric Replacement: The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving the drug-like properties of a molecule.

Scaffold Hopping: The heterocyclic compounds synthesized from this building block can serve as novel core structures (scaffolds) for developing new drugs.

Combinatorial Chemistry: The reactivity of the hydrazine and carboxylic acid groups makes this molecule suitable for use in combinatorial chemistry to rapidly generate large libraries of related compounds for biological screening. researchgate.net

While direct studies on the biological activity of this compound itself are not extensively published, the known activities of related compounds strongly suggest its potential as a valuable scaffold in drug discovery. sci-hub.seresearchgate.netnih.gov For instance, the related 4-(methoxycarbonyl)-2-fluorobenzoic acid has been used to prepare retinoid-X-receptor antagonists, which are potential treatments for obesity and diabetes. nih.gov

| Compound Class | Investigated Activity | Reference Compound Example |

| 4-Hydrazinobenzoic Acid Derivatives | Anticancer (HCT-116, MCF-7 cells) | Various synthesized hydrazones |

| 4-Hydrazinobenzoic Acid Derivatives | Antioxidant | Various synthesized hydrazones and isothiocyanates |

| Fluorinated Benzoic Acid Derivatives | Retinoid-X-Receptor Antagonists | Diazepinylbenzoic acids from 4-(methoxycarbonyl)-2-fluorobenzoic acid |

| Hydrazide-containing compounds | Antimicrobial, Antiviral, Anticancer | 4-Fluoro-benzoic acid N'-(thiophene-2-carbonyl)-hydrazide |

Contributions to Supramolecular Chemistry and Directed Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. Directed self-assembly is the process by which molecules spontaneously form ordered structures based on these interactions.

This compound has several features that make it a promising candidate for use in supramolecular chemistry:

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor. The hydrazine group also contains N-H bonds that can act as hydrogen bond donors. These groups can direct the formation of well-defined one-, two-, or three-dimensional networks.

Aromatic Stacking: The fluorinated benzene ring can participate in pi-pi stacking interactions, which can further stabilize self-assembled structures.

Dipole Interactions: The polar C-F bond introduces a dipole moment that can influence molecular packing in the solid state.

While specific research on the self-assembly of this compound is not widely reported, the principles of directed self-assembly using similar molecules are well-established. researchgate.net For example, benzoic acid derivatives are known to form hydrogen-bonded dimers. The combination of a carboxylic acid and other functional groups can lead to more complex and predictable patterns. The field of polymerization-induced self-assembly (PISA) also demonstrates how block copolymers can be designed to form complex nanostructures in a controlled manner, a strategy that could potentially be adapted for monomers derived from this building block. rsc.orgresearchgate.net The use of hydrazine-based compounds in supramolecular chemistry is an area of active research. researchgate.net

Exploration in Materials Science for the Development of Organic Functional Materials

The application of this compound extends into the realm of materials science, where it can be used as a monomer or a key intermediate for the synthesis of organic functional materials. bldpharm.combldpharm.com The properties that make it attractive for drug discovery—namely its fluorinated nature and multiple reactive sites—are also beneficial for creating materials with specific electronic, optical, or physical properties.

Potential applications in materials science include:

Polymers: The carboxylic acid and hydrazine groups can be used to incorporate this molecule into polymer chains, for instance, through polycondensation reactions to form polyamides or polyhydrazides. Such polymers may exhibit enhanced thermal stability or specific surface properties due to the fluorine content. chemimpex.com

Liquid Crystals: Benzoic acid derivatives are common components of liquid crystals. The rigid core of the this compound scaffold, combined with the potential for strong intermolecular interactions, makes it a candidate for designing new liquid crystalline materials. A related compound, 2-fluoro-4-hydroxybenzoic acid, is used to synthesize mesogens for liquid crystals. ossila.com

Organic Electronics: Fluorinated organic molecules are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to tune energy levels and improve device performance. While not a direct application, derivatives of this compound could be explored for these purposes.

The commercial availability of this compound as a "material building block" indicates its recognized potential in this field. bldpharm.combldpharm.com

Analytical Methodologies for Research Scale Characterization of 2 Fluoro 4 Hydrazinylbenzoic Acid

Advanced Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 2-Fluoro-4-hydrazinylbenzoic acid from starting materials, by-products, and other impurities that may arise during its synthesis. These techniques are crucial for both assessing the purity of a sample and for isolating the pure compound for further use.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary tool for the purity determination of polar aromatic compounds such as fluorinated benzoic acids. For a compound like this compound, a C18 or similar aqueous-stable column (e.g., Zorbax SB-Aq or Zorbax SB-C18) is highly effective. ekb.egscirp.org The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A gradient elution method is typically developed to ensure the separation of the main compound from both more and less polar impurities. The mobile phase often consists of an aqueous component (e.g., water with a pH modifier like triethylamine (B128534) or orthophosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol). ekb.eg The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid and hydrazinyl groups, thereby influencing retention time and peak shape. A validated HPLC method can provide precise and accurate quantification of purity and related substances. For instance, methods developed for similar compounds like 4-hydrazinobenzoic acid have demonstrated excellent linearity over concentration ranges of 0.5 µg/mL to 1.5 µg/mL with correlation coefficients (r²) of 0.999. scirp.org

Table 1: Example HPLC Parameters for Analysis of Benzoic Acid Analogs

| Parameter | Setting for 2,4,6-Trifluorobenzoic Acid Analysis ekb.eg | Setting for 4-Hydrazinobenzoic Acid Analysis scirp.org |

| Instrument | Agilent 1260/Infinity-II | Agilent 1100 series |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | Zorbax SB-C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Triethylamine in water (pH 4.0) | 0.2% Triethylamine in water (pH 2.0) |

| Mobile Phase B | Acetonitrile:Methanol (B129727):Water (70:20:10) | Acetonitrile |

| Flow Rate | 1.0 mL/min (typical) | 1.0 mL/min |

| Detection | UV at 205 nm | UV (wavelength not specified) |

| Column Temp. | Ambient (typical) | Not specified |

Gas Chromatography (GC)

Gas chromatography is generally less suited for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. The high boiling point and potential for thermal degradation of this compound in the GC inlet and column make direct analysis challenging. However, GC can be effectively used following a derivatization step. nih.gov

The most common derivatization strategy for carboxylic acids is esterification, for example, converting the acid to its methyl ester using a reagent like BF₃ in methanol. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. Following derivatization, the resulting methyl 2-fluoro-4-hydrazinylbenzoate could be separated on a mid-polarity capillary column and detected using a flame ionization detector (FID) for purity assessment. nih.gov

Hyphenated Analytical Techniques (LC-MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are powerful tools for unambiguous compound identification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the superior separation capabilities of HPLC with the mass-resolving power of mass spectrometry, providing definitive structural information. For this compound (molecular weight: 170.14 g/mol ), an LC-MS method would confirm the molecular weight of the main peak in the chromatogram. researchgate.net

Using an electrospray ionization (ESI) source, the compound can be ionized to produce either the protonated molecule [M+H]⁺ at m/z 171.1 or the deprotonated molecule [M-H]⁻ at m/z 169.1. Further fragmentation using tandem mass spectrometry (MS/MS or MSⁿ) can provide structural elucidation by breaking the molecule into characteristic fragments. sigmaaldrich.com For trace-level analysis, a highly sensitive technique like selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only the specific m/z of the target compound. researchgate.netresearchgate.net This approach has been used to achieve limits of quantification (LOQ) as low as 0.52 ppm for the analogous compound 4-hydrazinobenzoic acid. researchgate.net

Table 2: Example LC-MS Parameters for Analysis of 4-Hydrazinobenzoic Acid (4-HBA) researchgate.net

| Parameter | Setting |

| LC System | HPLC with autosampler and column oven |

| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic mixture (specifics not detailed) |

| Flow Rate | 1.0 mL/min (split to 0.2 mL/min into MS) |

| MS Detector | Mass Spectrometer (e.g., Triple Quadrupole) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Analysis Mode | Selected Ion Monitoring (SIM) or MS/MS |

| Limit of Detection | 0.17 ppm |

| Limit of Quantitation | 0.52 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to standard GC, GC-MS analysis of this compound requires a prior derivatization step to increase volatility. nih.gov The resulting methyl ester can be separated on the GC column and then ionized, typically by electron ionization (EI). The EI-MS would produce a molecular ion peak and a characteristic fragmentation pattern, or "fingerprint," that can be compared against spectral libraries or used for structural confirmation. A method for analyzing 21 different fluorobenzoic acids in water involved solid-phase extraction followed by derivatization and GC-MS analysis, demonstrating the robustness of this approach for fluorinated aromatic acids. nih.gov

Spectrophotometric Methods for Quantitative Determination in Research Contexts

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of compounds that contain a chromophore. The aromatic ring and hydrazine (B178648) group in this compound ensure strong absorbance in the UV region.

For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Once the calibration curve is established, the concentration of an unknown sample can be determined by measuring its absorbance.

In some applications, derivatization is used to enhance or shift the absorbance to a more convenient wavelength. For instance, hydrazines are known to react with aldehydes to form hydrazones, which are often highly colored or have strong UV absorbance at specific wavelengths. unesp.brnih.gov Studies on derivatives of the analogous 4-hydrazinobenzoic acid have also utilized spectrophotometric methods, such as the ferric reducing antioxidant power (FRAP) assay, which measures a color change at 700 nm, to determine specific chemical properties. nih.govresearchgate.net

Future Research Directions and Interdisciplinary Prospects

Targeted Chemo- and Regioselective Functionalization Strategies

The selective functionalization of the 2-Fluoro-4-hydrazinylbenzoic acid scaffold presents a considerable synthetic challenge and a significant opportunity for the development of novel molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a fluorine atom, and a hydrazinyl moiety—necessitates the development of highly specific reaction conditions to achieve desired chemical transformations.

Future research should focus on elucidating the relative reactivity of these functional groups to enable predictable and controlled modifications. Key areas for investigation include:

Selective N-acylation and N-alkylation of the hydrazinyl group: Protecting group strategies will be crucial to prevent unwanted side reactions with the carboxylic acid.

Esterification and amidation of the carboxylic acid: Standard coupling methodologies could be explored, with careful consideration of the potential for intramolecular reactions involving the hydrazinyl group.

Nucleophilic aromatic substitution of the fluorine atom: The electron-donating nature of the hydrazinyl group may deactivate the ring towards nucleophilic attack, requiring the development of specialized catalytic systems.

Systematic studies on the influence of reaction conditions—such as solvent, temperature, and catalyst—on the chemo- and regioselectivity of these transformations will be essential for unlocking the synthetic potential of this molecule.

Development of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is paramount to harnessing the full synthetic utility of this compound. The inherent reactivity of the molecule may necessitate the design of catalysts that can operate under mild conditions and exhibit high functional group tolerance.

Promising avenues for research include:

Transition-metal catalysis for cross-coupling reactions: Palladium, copper, and nickel-based catalysts could be employed for C-C and C-N bond formation at the hydrazinyl or aromatic C-H positions. The directing-group ability of the carboxylic acid and hydrazinyl moieties could be exploited to achieve regioselective C-H functionalization.

Organocatalysis for asymmetric transformations: Chiral organocatalysts could enable the enantioselective functionalization of the hydrazinyl group or the synthesis of chiral derivatives.

Biocatalysis for selective modifications: Enzymes could offer a highly selective and environmentally benign approach to modifying the this compound scaffold.

The design and screening of ligand libraries for transition-metal catalysts will be critical in achieving high selectivity and reactivity. Furthermore, computational studies could aid in the rational design of catalysts tailored for specific transformations of this molecule.

Exploration of Emerging Reaction Pathways and Synthetic Methodologies

Beyond traditional functionalization strategies, the exploration of emerging reaction pathways could unveil novel synthetic applications for this compound. The unique electronic properties conferred by the fluorine and hydrazinyl substituents may enable unprecedented chemical reactivity.

Future research could focus on:

Photoredox catalysis: Visible-light-mediated reactions could provide access to novel reaction pathways that are not achievable under thermal conditions.

Electrochemistry: Electrochemical methods could offer a powerful tool for the controlled oxidation or reduction of the hydrazinyl and carboxylic acid functionalities.

Flow chemistry: Continuous-flow reactors could enable the safe and efficient execution of hazardous reactions, such as those involving diazonium salt intermediates potentially formed from the hydrazinyl group.

The investigation of these modern synthetic methodologies could lead to the discovery of new transformations and the development of more sustainable and efficient synthetic routes to novel derivatives of this compound.

Integration into Bioorthogonal Chemical Ligation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes mdpi.com. The hydrazinyl group of this compound makes it a potential candidate for bioorthogonal ligation reactions. Hydrazines can react with aldehydes and ketones to form stable hydrazones, a reaction that has been utilized in bioconjugation.

Future research in this area could involve:

Development of this compound as a bioorthogonal handle: Its utility could be explored for the labeling of biomolecules containing aldehyde or ketone functionalities in living cells.

Fluorogenic probes: The fluorine substituent could be exploited to develop ¹⁹F MRI probes or fluorescent sensors that are activated upon hydrazone formation. The unique electronic environment provided by the fluorine atom may influence the photophysical properties of resulting conjugates.

Click chemistry: While not a traditional "click" handle, the hydrazinyl group could potentially be modified to participate in other bioorthogonal reactions, expanding the toolkit available to chemical biologists.

The successful integration of this compound into bioorthogonal ligation strategies would require rigorous investigation of its stability, reactivity, and cytotoxicity in biological systems.

Expanding Applications in Advanced Materials Science and Sensor Development

The distinct structural features of this compound suggest its potential as a versatile building block in materials science and for the development of novel sensors.

Potential applications to be explored include:

Polymer synthesis: The di-functional nature of the molecule (carboxylic acid and hydrazinyl group) could be utilized in the synthesis of novel polymers, such as polyamides or polyhydrazides. The fluorine atom could impart desirable properties to these materials, such as thermal stability and chemical resistance.

Coordination polymers and metal-organic frameworks (MOFs): The carboxylic acid and hydrazinyl groups can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs with potentially interesting catalytic or gas sorption properties.

Chemical sensors: The hydrazinyl group is known to react with various analytes, such as aldehydes, ketones, and certain metal ions. This reactivity could be harnessed to develop colorimetric or fluorescent sensors based on the this compound scaffold. The fluorine atom could serve as a useful spectroscopic handle for ¹⁹F NMR-based sensing applications.

Systematic studies correlating the molecular structure of materials derived from this compound with their macroscopic properties will be crucial for the rational design of new functional materials and sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.